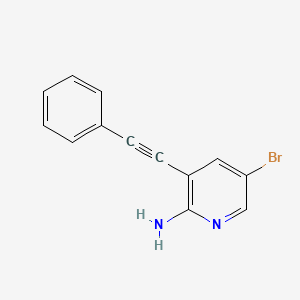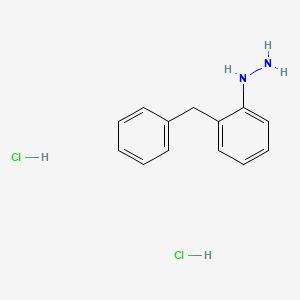![molecular formula C10H9N3O4 B13931322 5-(3-Methoxy-phenoxy)-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13931322.png)
5-(3-Methoxy-phenoxy)-1H-[1,2,3]triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methoxy-phenoxy)-1H-[1,2,3]triazole-4-carboxylic acid is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles have gained significant attention in the field of organic chemistry due to their versatile chemical properties and potential biological activities . This compound, in particular, has shown promise in various scientific research applications, including medicinal chemistry and materials science.
Preparation Methods
. This reaction is often catalyzed by copper (Cu(I)) or ruthenium (Ru(II)) to achieve regioselectivity. The general synthetic route includes the following steps:
- Preparation of the azide precursor.
- Preparation of the alkyne precursor.
- Cycloaddition reaction under appropriate conditions (e.g., Cu(I) catalyst, solvent, temperature).
- Purification of the product.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
5-(3-Methoxy-phenoxy)-1H-[1,2,3]triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(3-Methoxy-phenoxy)-1H-[1,2,3]triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(3-Methoxy-phenoxy)-1H-[1,2,3]triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Similar compounds to 5-(3-Methoxy-phenoxy)-1H-[1,2,3]triazole-4-carboxylic acid include other triazole derivatives such as:
- 1,2,4-Triazole
- 1,2,3-Triazole
- 4-Amino-1,2,3-triazole
These compounds share the triazole core structure but differ in their substituents and functional groups, which can significantly impact their chemical properties and biological activities.
Properties
Molecular Formula |
C10H9N3O4 |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
4-(3-methoxyphenoxy)-1H-triazole-5-carboxylic acid |
InChI |
InChI=1S/C10H9N3O4/c1-16-6-3-2-4-7(5-6)17-9-8(10(14)15)11-13-12-9/h2-5H,1H3,(H,14,15)(H,11,12,13) |
InChI Key |
BJENQCLSVYGDQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(NN=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



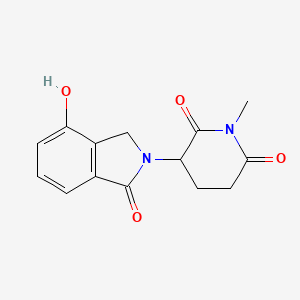
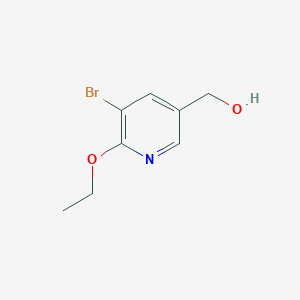

![1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine](/img/structure/B13931270.png)
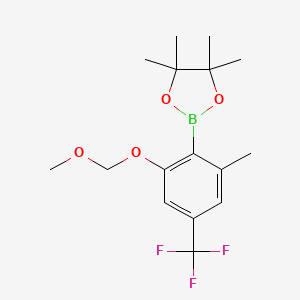
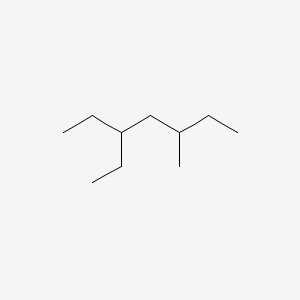
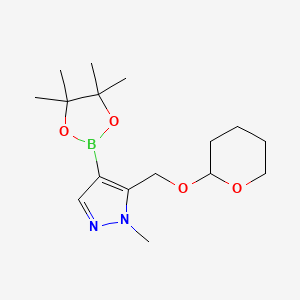


![4-[(4-Hexoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13931310.png)
